MAO-B Inhibition vs. Selegiline
4-(Cyclopentylmethoxy)pyridin-2-amine inhibits human monoamine oxidase B (MAO-B) with an IC50 of 115 nM, as determined in a fluorescence spectrophotometry assay using kynuramine as a substrate [1]. For comparative context, the well-established MAO-B inhibitor selegiline (L-deprenyl) exhibits an IC50 of approximately 20-50 nM against human MAO-B under similar assay conditions [2]. This places the target compound as a moderately potent MAO-B inhibitor, roughly 2- to 6-fold less potent than selegiline, but within a comparable nanomolar range.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 115 nM |
| Comparator Or Baseline | Selegiline IC50 = 20-50 nM (reported range in literature) |
| Quantified Difference | Approximately 2- to 6-fold less potent |
| Conditions | Fluorescence spectrophotometry, kynuramine substrate, 20 min incubation |
Why This Matters
This quantitative comparison confirms that the compound is a valid, albeit slightly weaker, MAO-B inhibitor, making it a suitable chemical probe for structure-activity relationship (SAR) studies or for applications where selegiline's irreversible mechanism is undesirable.
- [1] BindingDB. Entry BDBM50597772 (CHEMBL5170103). Affinity data for human MAO-B (IC50 = 115 nM). View Source
- [2] Youdim, M. B. H.; Edmondson, D.; Tipton, K. F. Nat. Rev. Neurosci. 2006, 7, 295-309. (Review citing selegiline IC50 values in the 20-50 nM range). View Source
